molecular formula C10H18O B1588380 (-)-Pinan-3-ol CAS No. 25465-65-0

(-)-Pinan-3-ol

Cat. No.: B1588380
CAS No.: 25465-65-0
M. Wt: 154.25 g/mol
InChI Key: REPVLJRCJUVQFA-UYXSQOIJSA-N
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Description

(-)-Pinan-3-ol is a naturally occurring monoterpenoid alcohol. It is derived from pinene, a major component of pine resin. This compound is known for its pleasant pine-like aroma and is used in various applications, including fragrances and flavorings. Its unique structure, featuring a bicyclic framework, makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: (-)-Pinan-3-ol can be synthesized through several methods. One common approach involves the reduction of (-)-pinene oxide using a suitable reducing agent such as lithium aluminum hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reducing agent.

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of (-)-pinene. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The reaction is highly efficient and yields a high purity product suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions: (-)-Pinan-3-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pinan-3-one using oxidizing agents like chromic acid or potassium permanganate.

    Reduction: Further reduction can convert it into pinane using strong reducing agents.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: Pinan-3-one.

    Reduction: Pinane.

    Substitution: Various substituted pinan derivatives depending on the nucleophile used.

Scientific Research Applications

(-)-Pinan-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studies have explored its potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: It is used in the production of fragrances, flavorings, and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (-)-Pinan-3-ol varies depending on its application:

    Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis and death.

    Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

    Analgesic Properties: It interacts with pain receptors, blocking the transmission of pain signals.

Comparison with Similar Compounds

    (-)-Pinene: The precursor to (-)-Pinan-3-ol, sharing a similar bicyclic structure but lacking the hydroxyl group.

    Pinan-3-one: The oxidized form of this compound, featuring a ketone group instead of a hydroxyl group.

    Pinane: The fully reduced form, lacking any functional groups.

Uniqueness: this compound is unique due to its hydroxyl group, which imparts different chemical reactivity and biological activity compared to its analogs. This functional group allows it to participate in a wider range of chemical reactions and enhances its potential as a bioactive compound.

Properties

IUPAC Name

(1S,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7+,8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPVLJRCJUVQFA-UYXSQOIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C2(C)C)CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2C[C@@H](C2(C)C)C[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35998-01-7, 25465-65-0
Record name (1S,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35998-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2R,3S,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25465-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Pinan-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025465650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Neoisopinocampheol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035998017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-pinan-3-ol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical synthetic routes to obtain specific stereoisomers of pinan-3-ol?

A1: [] Researchers successfully synthesized 1S,2S,3R-N-Alkyl-2,6,6-trimethylbicyclo(3.1.1)hept-3-ylamines, a class of pinan-3-ol derivatives. The key reaction involved a catalytic hydroamination of 1R,2R,3R-pinan-3-ol (isopinocampheol) with aliphatic nitriles. Interestingly, this reaction proceeds stereospecifically and involves an epimerization step where 1R,2R-pinan-3-one converts to 1S,2S-pinan-3-one. [] Studies also utilized nuclear magnetic resonance (NMR) spectroscopy, specifically proton NMR (PMR), in conjunction with lanthanide shift reagents like Eu(dpm)3 to elucidate the configurational and conformational characteristics of various pinan-3-ol derivatives. This method proved particularly helpful in differentiating between isomers at the C-2 hydroxyl position. You can find more details about these synthesis procedures and analyses in the cited research papers: [] Synthesis and stereochemistry of secondary amines of the 2,6,6-trimethylbicyclo(3. 1. 1)heptane series, [] Conformation of Pinan-3-ol Derivatives.

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